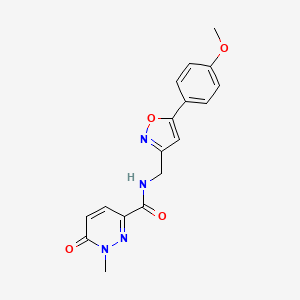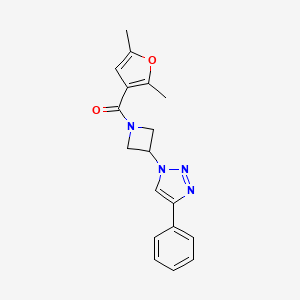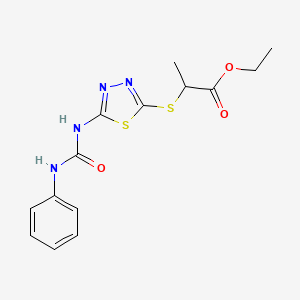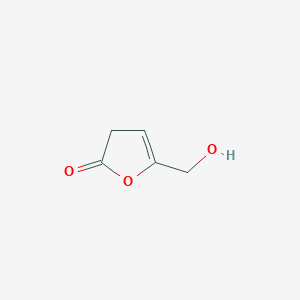
2(3H)-Furanone, 5-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2(3H)-Furanone, 5-(hydroxymethyl)-” is also known as “(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one”. It is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .
Molecular Structure Analysis
The molecular structure of “2(3H)-Furanone, 5-(hydroxymethyl)-” has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). The FTIR data supports a reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Chemical Reactions Analysis
The transformation of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) has been studied extensively, and a variety of mechanisms have been proposed. This includes a cyclic and an acyclic pathway for fructose dehydration, and the conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(3H)-Furanone, 5-(hydroxymethyl)-” include a density of 1.3±0.1 g/cm3, boiling point of 291.5±30.0 °C at 760 mmHg, and a molar refractivity of 31.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Chemical Intermediates
2(3H)-Furanone, 5-(hydroxymethyl)-, also known as 5-hydroxymethyl-2(5H)-furanone, serves as a versatile chemical intermediate. It is efficiently synthesized from 5-hydroxymethylfurfural (5-HMF) through oxidation using sodium perborate (NaBO3·4H2O) in acetic acid, offering a potential route for the production of various chemical products such as unsaturated (+) muscarine, microbial metabolites, and analogues of prostacyclin and chrysanthemic acid. The reaction parameters like SPB amount, reaction temperature, and time significantly influence the yield and the process efficiency. In optimal conditions, a high yield of 5-hydroxymethyl-2(5H)-furanone can be achieved (Mliki & Trabelsi, 2016).
Quantification in Natural Extracts
5-Hydroxymethyl-2(5H)-furanone has been quantified in natural extracts such as in a dichloromethane extract of Helleborus lividus subsp. corsicus leaves. An experimental procedure using 1H NMR was developed and validated to quantify this compound. The quantification is vital due to its role as a valuable chemical synthon, especially its (S)-enantiomer. The method exhibited excellent linearity, accuracy, and precision, making it a significant step in understanding the compound's distribution in natural sources and potential applications in various fields (Maroselli, Paoli, & Bighelli, 2022).
Flavor Compounds and Food Chemistry
Furanones, including 5-hydroxymethyl-2(5H)-furanone, have been identified in highly cooked foodstuffs as crucial flavor compounds. They are mainly formed through the Maillard reactions between sugars and amino acids during heating. These compounds significantly contribute to the flavor of various fruits like strawberry, raspberry, pineapple, and tomato, although the biosynthesis route is not fully understood. They also have implications in food safety and nutrition, displaying mutagenic and anti-carcinogenic properties (Slaughter, 2007).
Safety and Hazards
Zukünftige Richtungen
The development of practical and scalable catalytic approaches for directly converting concentrated 5-hydroxymethylfurfural (HMF) into value-added bio-based chemicals represents a major challenge in efforts to make the lignocellulosic biorefinery a sustainable and ecologically viable reality . The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-3H-furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRODMULRDGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 5-(hydroxymethyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

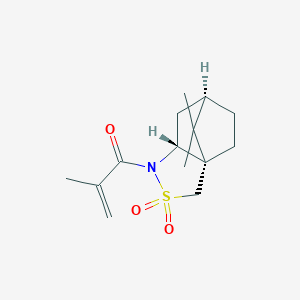
![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)
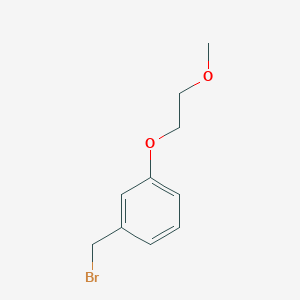
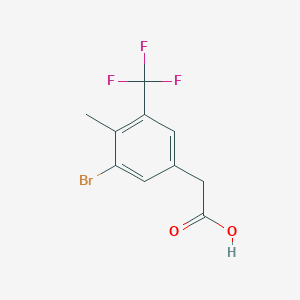
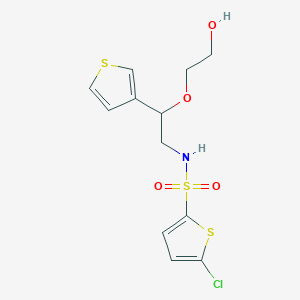
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2397132.png)
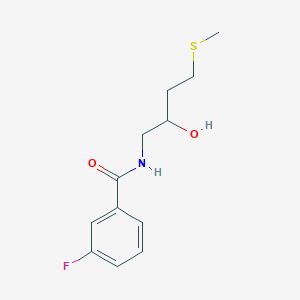

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)
